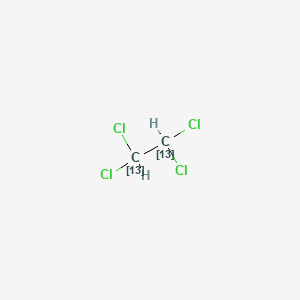

1,1,2,2-Tetrachloro(~13~C_2_)ethane

Übersicht

Beschreibung

1,1,2,2-Tetrachloro(13C_2_)ethane is a chlorinated hydrocarbon. With its tetra-chlorine substitution, it finds a niche in chemical reactions due to its unique reactivity. The presence of carbon isotopes (13C) renders it especially useful in specific research applications.

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrachloro(13C_2_)ethane can be synthesized through multiple routes. One common method is chlorination of 1,1,2,2-tetrachloroethane under controlled conditions. Reaction conditions such as temperature, pressure, and the presence of catalysts like iron or light (photochemical reactions) can significantly affect the yield and purity of the compound.

Industrial Production Methods

Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The chlorination process is carefully monitored to prevent the formation of unwanted byproducts.

Types of Reactions it Undergoes

1,1,2,2-Tetrachloro(13C_2_)ethane undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, often yielding chlorinated acetic acids or chloroform.

Reduction: Reduction typically leads to the formation of lower chlorinated ethanes or ethylene.

Substitution: Substitution reactions can occur, replacing one or more chlorine atoms with different substituents like hydroxyl groups.

Common Reagents and Conditions Used

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or alkoxides under basic conditions.

Major Products Formed

Oxidation: Chlorinated acetic acids, chloroform.

Reduction: 1,2-dichloroethane, ethylene.

Substitution: Alcohols, ethers.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Solvent Use:

1,1,2,2-Tetrachloro-^13C_2-ethane has been utilized as an industrial solvent since the early 20th century. Initially employed in cellulose acetate formulations (known as "Cellon"), its use has declined due to toxicity concerns. Nevertheless, it remains relevant in several applications:

- Paint Stripping: It serves as an effective agent for removing paints and coatings.

- Degreasing Agent: Commonly used in cleaning metal parts due to its ability to dissolve oils and greases.

- Denaturation of Alcohol: Acts as a denaturant in alcohol formulations .

Chemical Intermediate:

The compound is also a key feedstock in the production of several chlorinated hydrocarbons including:

- Trichloroethylene

- Tetrachloroethylene

- 1,2-Dichloroethylene

These compounds are essential in various industrial processes such as dry cleaning and metal degreasing .

Environmental Applications

Biodegradation Studies:

Research has shown that 1,1,2,2-tetrachloro-^13C_2-ethane undergoes biodegradation under anaerobic conditions. In laboratory tests using methanogenic reactors, up to 97% removal was achieved over four months. The degradation products included 1,1,2-trichloroethane and other dichlorinated byproducts .

Hydrolysis and Environmental Fate:

The compound hydrolyzes in water to form trichloroethylene under neutral and alkaline conditions. Studies indicate half-lives ranging from 36 days to over 100 days depending on pH levels. This property is crucial for understanding its environmental impact and potential remediation strategies .

Toxicological Insights

Due to its toxicity profile, 1,1,2,2-tetrachloro-^13C_2-ethane poses health risks upon exposure. It is absorbed through respiratory and gastrointestinal tracts and can cause liver and kidney damage with repeated exposure. The compound's metabolites include trichloroacetic acid and dichloroacetic acid . Understanding these toxicological effects is vital for safety regulations and exposure assessments.

Case Study 1: Industrial Use in Metal Degreasing

In a study conducted on the efficacy of various solvents for metal degreasing, 1,1,2,2-tetrachloro-^13C_2-ethane demonstrated superior performance compared to non-chlorinated alternatives. However, safety protocols were emphasized due to its toxic nature.

Case Study 2: Environmental Remediation

A field study assessed the biodegradation of chlorinated solvents in contaminated groundwater sites. The results indicated that introducing anaerobic bacteria significantly enhanced the breakdown of 1,1,2,2-tetrachloro-^13C_2-ethane into less harmful compounds over time.

Wirkmechanismus

The mechanism of action for 1,1,2,2-tetrachloro(13C_2_)ethane involves interaction with molecular targets like enzymes and cellular membranes. It can disrupt cellular processes by integrating into lipid bilayers or interacting with proteins, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetrachloro(13C_2_)ethane can be compared with similar chlorinated ethanes:

1,1,2-Trichloroethane: Lacks one chlorine, leading to different reactivity and applications.

1,1,1,2-Tetrachloroethane: Position of chlorines alters its chemical behavior.

1,1,2,2-Tetrachloroethene: Different in that it's an ethene, affecting its reactivity.

These comparisons highlight the uniqueness of 1,1,2,2-tetrachloro(13C_2_)ethane, particularly its isotopic labeling and tetra-chlorine substitution, which make it valuable for specific research applications.

Analyse Chemischer Reaktionen

Thermal Degradation

TeCA decomposes under heat (>200°C) to form:

This reaction is critical in industrial settings where TeCA is a trichloroethylene precursor .

Hydrolysis

Hydrolysis rates depend on pH and temperature:

| pH | Half-Life (Days) | Conditions | Source |

|---|---|---|---|

| 6.05 | 573 | Sterile aqueous | |

| 7.01 | 36 | Sterile aqueous | |

| 7.0–7.5 | 29.1 | Sediment-water |

Hydrolysis products include trichloroethylene and dichloroethylene .

Photolytic and Oxidative Reactions

-

UV light exposure : Generates phosgene (COCl₂) and hydrogen chloride (HCl) .

-

Atmospheric oxidation : Reacts with hydroxyl radicals in the troposphere, forming chlorine radicals and CO₂ .

Reactivity with Metals and Bases

TeCA reacts violently with:

-

Alkali metals (Li, Na, K): Produces explosive chloroacetylene gas .

-

Strong bases (NaOH, KOH): Forms dichloroacetylene and chloride salts .

Thermochemical Data

Key thermodynamic parameters from NIST :

| Reaction | Phase | ΔH (kJ/mol) |

|---|---|---|

| C₂H₂Cl₄ → C₂HCl₃ + HCl | Liquid | +55.2 |

| C₂H₂Cl₂ + Cl₂ → C₂H₂Cl₄ | Liquid | -169.0 |

Anaerobic Biodegradation

In groundwater, TeCA degrades via:

-

Microbial reductive dechlorination : Converts TeCA to trichloroethylene (TCE) and dichloroethylene (DCE) under methanogenic conditions .

| System | Degradation Rate (Half-Life) | Metabolites |

|---|---|---|

| Wetland sediment | 16 days | TCE, DCE |

| Sterile microcosm | 34 days (60% degradation) | TCE |

Human Metabolism

Eigenschaften

IUPAC Name |

1,1,2,2-tetrachloro(1,2-13C2)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13CH](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745819 | |

| Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212266-24-5 | |

| Record name | 1,1,2,2-Tetrachloro(~13~C_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212266-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.